molecular formula C12H14N4O3S2 B2614977 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034443-40-6

1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2614977
CAS No.: 2034443-40-6
M. Wt: 326.39
InChI Key: AJUVZSJHCJELQW-UHFFFAOYSA-N
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Description

1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C12H14N4O3S2 and its molecular weight is 326.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Azetidinones and Derivatives

Research has focused on synthesizing azetidinone derivatives due to their biological and pharmacological potencies. A study successfully synthesized compounds by condensing 3-aminophthalic acid with ethoxy-methoxyphenyl-methylsulfonyl-ethylamine and various aromatic aldehydes, yielding substituted Schiff base azetidinones. These compounds were characterized using IR-Vibrational spectroscopy, Proton Nuclear Magnetic Resonance, mass spectroscopy, and C, H, N analyses, highlighting the medicinal importance of sulfonyl azetidinone derivatives in pharmacology (Jagannadham et al., 2019).

Antimicrobial and Anti-inflammatory Agents

Phenyl oxazolidinones, synthesized from R-glycidyl butarate and Para bromo aniline, underwent further treatment to produce oxazolidinones with benzothiazinen moieties. These compounds were evaluated for antibacterial and antifungal activities, displaying significant potential as antimicrobial and anti-inflammatory agents. The study emphasizes the therapeutic applications of sulfonyl azetidinone derivatives against a variety of bacterial and fungal pathogens (Fernandes et al., 2013).

HIV-1 Replication Inhibitors

A study designed and synthesized novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, identifying them as inhibitors of HIV-1 replication. Among these derivatives, two compounds exhibited promising activity against HIV-1 replication with significant effective concentration (EC50) and therapeutic index (TI) values, demonstrating the potential of sulfonyl azetidinone derivatives in antiviral therapies (Che et al., 2015).

Antimicrobial Activities of Thiazolo-Pyrimidine Derivatives

Bicyclic derivatives synthesized via cyclocondensation exhibited significant in vitro antimicrobial activities. Docking studies against protein DNA gyrase and subsequent bioassay results highlighted the broad-spectrum antibacterial and antifungal efficacy of these compounds, further underscoring the versatility of sulfonyl azetidinone derivatives in antimicrobial drug development (Bhadraiah et al., 2020).

Properties

IUPAC Name

1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S2/c1-15-8-13-14-12(15)21(18,19)10-6-16(7-10)11(17)5-9-3-2-4-20-9/h2-4,8,10H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUVZSJHCJELQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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